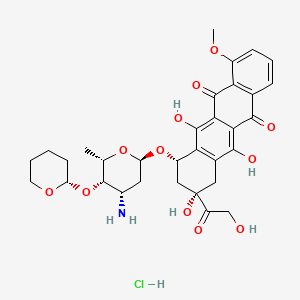
Pirarubicin HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pirarubicin Hydrochloride is the hydrochloride salt form of pirarubicin, an analogue of the anthracycline antineoplastic antibiotic doxorubicin with antineoplastic activity. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines.
科学的研究の応用
Enhancing Efficacy in Hepatocellular Carcinoma : Pirarubicin, combined with RIPK1 inhibitors, has shown increased efficacy against hepatocellular carcinoma (HCC) by overcoming drug resistance through the RIPK1-AKT-P21-dependent pathway (Huang et al., 2018).
Reduced Cardiotoxicity in Liposome Form : A liposome form of Pirarubicin (L-THP) demonstrated reduced cardiotoxicity compared to free Pirarubicin (F-THP), which is a significant concern in chemotherapy. L-THP also showed efficacy against lung cancer in vitro (Cong et al., 2012).
Albumin Nanoparticle Formulation : A novel pirarubicin-oleic acid complex albumin nanoparticle (THP-OA-AN) formulation was developed to reduce the toxicity of Pirarubicin while retaining its antitumor efficiency. It showed significantly reduced bone marrow suppression, cardiotoxicity, renal toxicity, and gastrointestinal toxicity (Zhou et al., 2013).
Tumor Targeting Micelles : Micellar formulation of Pirarubicin using styrene-maleic acid copolymer demonstrated potent antitumor activity in liver metastases models, contributing to prolonged survival and reduced tumor microvasculature (Daruwalla et al., 2010).
Autophagy in Bladder Cancer Cells : Pirarubicin induced a protective autophagy response in bladder cancer cells, suggesting that inhibition of autophagy may improve its efficacy in bladder cancer treatments (Li et al., 2015).
Electrochemical Detection : A DNA-based biosensor was developed for the selective detection of Pirarubicin, utilizing its ability to interact with DNA and its electrochemical activity. This biosensor showed high sensitivity and selectivity for Pirarubicin detection (Paziewska−Nowak et al., 2017).
Prevention of Bladder Cancer Recurrence : Intravesical instillation of Pirarubicin was effective in preventing bladder cancer recurrence after surgery, with a significant difference in recurrence rates compared to control groups in clinical studies (Wei, 2009).
Enhancement with LY294002 in Osteosarcoma : LY294002, a pharmacologic inhibitor, combined with Pirarubicin, showed synergistic effects in inhibiting growth, migration, and invasion of osteosarcoma cells, suggesting a potential therapeutic strategy (Long et al., 2014).
Pharmacokinetics Study : A limited sampling strategy was developed for routine pharmacokinetic evaluations of Pirarubicin, essential for dose monitoring in treatments (Marchiset-Leca et al., 2004).
Combination with Gallic Acid in Leukemia : Gallic acid enhanced the anticancer effect of Pirarubicin in leukemia cells, including drug-resistant cells, by impairing cellular energy status and inhibiting P-glycoprotein-mediated drug efflux (Aye et al., 2021).
特性
製品名 |
Pirarubicin HCl |
|---|---|
分子式 |
C32H38ClNO12 |
分子量 |
664.1 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21-,22-,31+,32-;/m0./s1 |
InChIキー |
ZPHYPKKFSHAVOE-QXTSSQDCSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |
同義語 |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



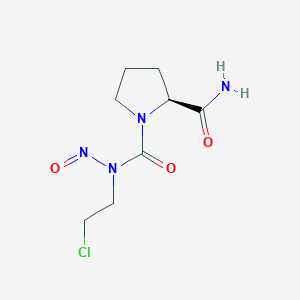
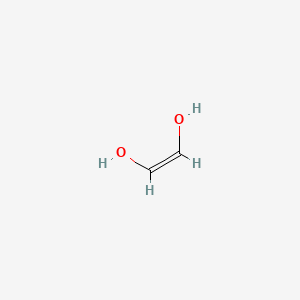
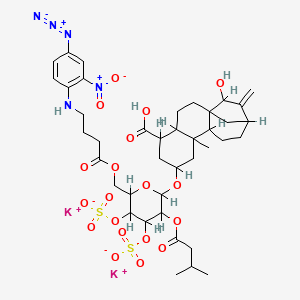
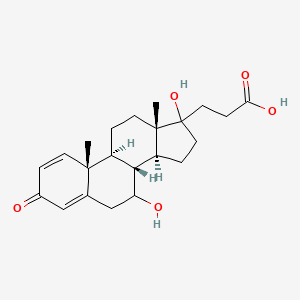
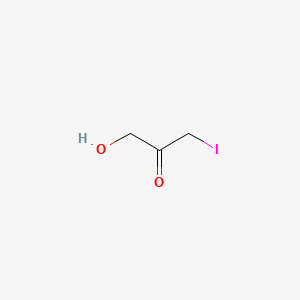
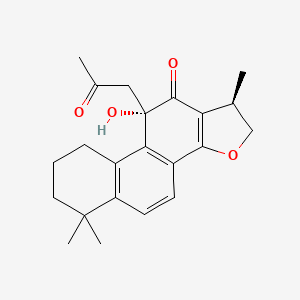
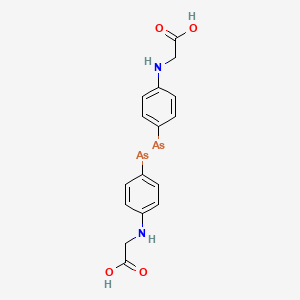
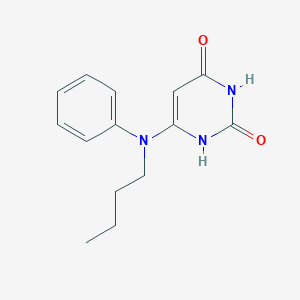
![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
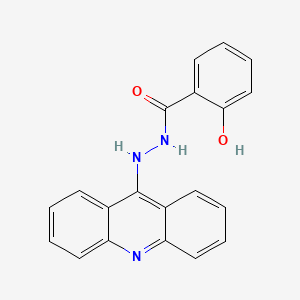
![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)